molecular formula C14H8BrN3O3S2 B2570869 N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide CAS No. 391229-61-1

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide

Cat. No.: B2570869
CAS No.: 391229-61-1
M. Wt: 410.26
InChI Key: AJULZYOFJMYLCW-UHFFFAOYSA-N
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Description

N-[4-(5-Bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide is a thiazole-based small molecule characterized by a 5-bromothiophene substituent at the 4-position of the thiazole ring and a 3-nitrobenzamide group at the 2-position. Its molecular formula is C₁₄H₈Br₂N₂O₂S₂, with a molecular weight of 444.16 g/mol .

Properties

IUPAC Name

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrN3O3S2/c15-12-5-4-11(23-12)10-7-22-14(16-10)17-13(19)8-2-1-3-9(6-8)18(20)21/h1-7H,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJULZYOFJMYLCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NC(=CS2)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of bromothiophene, thiazole, and nitrobenzamide moieties. Its chemical formula is C14H10BrN3O2SC_{14}H_{10}BrN_3O_2S, with a molecular weight of approximately 360.22 g/mol. The structural characteristics contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Bromothiophene Intermediate : The bromothiophene moiety is synthesized by brominating thiophene.
  • Thiazole Ring Formation : The intermediate is reacted with thioamide to form the thiazole ring.
  • Coupling with Nitrobenzamide : The final step involves coupling the thiazole intermediate with 3-nitrobenzoyl chloride in the presence of a base like triethylamine.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing thiazole rings have shown promising antibacterial effects against various strains of bacteria, including resistant strains .

Anticancer Potential

This compound has been investigated for its anticancer properties. Studies suggest that it may inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Enzyme Activity : The compound can bind to specific enzymes involved in cancer cell metabolism, thereby inhibiting their activity.
  • Induction of Apoptosis : It may promote programmed cell death in cancer cells through the activation of apoptotic pathways.

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Targeting Specific Enzymes : It interacts with enzymes critical for cellular processes.
  • Modulation of Signaling Pathways : The compound may affect various signaling pathways that regulate cell growth and survival.

Case Studies and Research Findings

Several studies have documented the biological activities of compounds related to this compound:

StudyActivityFindings
AntimicrobialShowed significant inhibition against Gram-positive and Gram-negative bacteria.
AnticancerInduced apoptosis in breast cancer cell lines with IC50 values in the low micromolar range.
Enzyme InhibitionInhibited key metabolic enzymes in cancer cells, leading to reduced proliferation rates.

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

The thiazole ring serves as a central scaffold in several analogs, with substituents influencing electronic properties and bioactivity:

Compound Name Thiazole Substituent Amide Group Molecular Weight (g/mol) Key Features
Target Compound 5-Bromothiophen-2-yl 3-Nitrobenzamide 444.16 Bromine enhances lipophilicity; nitro group may confer electrophilicity.
N-[4-(4-Ethylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide 4-Ethylphenyl 3-Nitrobenzamide 353.395 Ethylphenyl increases hydrophobicity; similar nitro group.
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide 5-Chloro-thiazole 2,4-Difluorobenzamide Not reported Chlorine and fluorine modulate electronic density; potential antimicrobial activity.
N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide 3,4-Dichlorophenyl Pyrazole-3-carboxamide Not reported Dichlorophenyl and nitro-pyrazole may enhance kinase binding.

Key Observations :

  • The 3-nitrobenzamide moiety is shared with , but the absence of bromine in reduces molecular weight by ~90 g/mol.

Amide Group Modifications

Variations in the amide group significantly impact pharmacological and physicochemical properties:

Compound Name Amide Substituent Biological Implications (Inferred)
Target Compound 3-Nitrobenzamide Nitro group may act as a hydrogen bond acceptor; potential redox activity.
N-[4-(5-Bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide 4-(Dipropylsulfamoyl)benzamide Sulfonamide group enhances solubility; dipropyl chains may improve membrane permeability.
4-(Azepan-1-ylsulfonyl)-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide 4-(Azepan-1-ylsulfonyl)benzamide Azepane ring introduces basicity; sulfonyl group may target enzymes like carbonic anhydrase.
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide 2-Morpholinoacetamide Morpholine improves solubility; acetamide linker may reduce steric hindrance.

Key Observations :

  • Replacement of the nitro group with sulfonamide (e.g., ) introduces polar moieties, likely altering target engagement and pharmacokinetics.

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